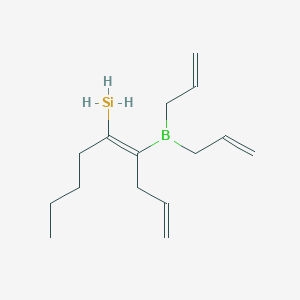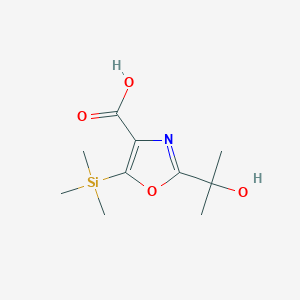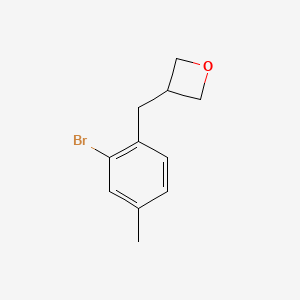![molecular formula C11H11ClN2O2 B11868777 Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)
Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-chloro-1-méthyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate d'éthyle est un composé hétérocyclique appartenant à la famille des pyrrolopyridines.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-chloro-1-méthyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate d'éthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 5-chloro-1-méthyl-1H-pyrrolo[2,3-b]pyridine avec le chloroformiate d'éthyle en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée sous atmosphère inerte afin d'éviter des réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-chloro-1-méthyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de chlore par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés.
Réduction : Hydrogénation catalytique à l'aide de palladium sur carbone ou d'hydrure de lithium et d'aluminium.
Substitution : Des nucléophiles comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants aprotiques polaires.
Principaux produits
Oxydation : N-oxydes du cycle pyrrolopyridine.
Réduction : Dérivés aminés du composé.
Substitution : Divers dérivés pyrrolopyridiniques substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 5-chloro-1-méthyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire dans la synthèse de molécules organiques complexes.
Biologie : Investigué pour son potentiel d'inhibiteur d'enzymes et de récepteurs spécifiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le cancer et les affections inflammatoires.
Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 5-chloro-1-méthyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier et inhiber l'activité de certaines enzymes, telles que les kinases, en occupant leurs sites actifs. Cette inhibition peut perturber les voies de signalisation impliquées dans la prolifération et la survie cellulaires, ce qui en fait un candidat potentiel pour les thérapies anticancéreuses.
Mécanisme D'action
The mechanism of action of Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, such as kinases, by occupying their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Composés similaires
5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate d'éthyle : Manque le groupe méthyle en position 1.
5-chloro-1-méthyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate de méthyle : A un ester méthylique au lieu d'un ester éthylique.
Acide 5-chloro-1-méthyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylique : Le groupe carboxylate est sous la forme d'un acide libre.
Unicité
Le 5-chloro-1-méthyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et son activité biologique. La présence de l'ester éthylique et du groupe méthyle en position 1 peut améliorer sa lipophilie et potentiellement améliorer ses propriétés pharmacocinétiques.
Propriétés
Formule moléculaire |
C11H11ClN2O2 |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
ethyl 5-chloro-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-5-7-4-8(12)6-13-10(7)14(9)2/h4-6H,3H2,1-2H3 |
Clé InChI |
LFORVLTUTGDUFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC(=CN=C2N1C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11868701.png)
![9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester](/img/structure/B11868706.png)
![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)
![1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11868728.png)






![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)


